1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione
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Overview
Description
1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core and a substituted cyclobutyl ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Scientific Research Applications
1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or alkynes.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diacid or diamine, under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert ketones to alcohols or reduce other functional groups within the molecule.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific biological context.
Comparison with Similar Compounds
1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione can be compared to other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Similar in structure but lacks the dione functionality, leading to different chemical and biological properties.
Pyrrolizines: These compounds have a fused ring system, which can result in different steric and electronic effects.
Prolinol: A hydroxylated pyrrolidine derivative with distinct reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ethoxy and oxocyclobutyl groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-15-7-5-6(12)10(7)11-8(13)3-4-9(11)14/h7,10H,2-5H2,1H3/t7-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEMIMMWSSBDCV-GMSGAONNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CC(=O)[C@H]1N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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